3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine
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Overview
Description
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, an oxadiazole ring, a pyrrole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions, such as in a NaOH-DMSO medium . The cyclopropyl group can be introduced through cyclopropanation reactions, while the pyrrole and piperidine rings are typically synthesized through standard organic reactions involving the corresponding amines and aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring, in particular, is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
- 3-Cyclopropyl-5-chloromethyl-1,2,4-oxadiazole
Uniqueness
What sets 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine apart from similar compounds is its combination of functional groups, which provides unique chemical properties and potential applications. The presence of the cyclopropyl, oxadiazole, pyrrole, and piperidine rings in a single molecule offers a diverse range of reactivity and interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-22(18-7-9-19(10-8-18)25-11-1-2-12-25)26-13-3-4-16(15-26)14-20-23-21(24-28-20)17-5-6-17/h1-2,7-12,16-17H,3-6,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRXJIKJICQDKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)CC4=NC(=NO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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